2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13390158
InChI: InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3
SMILES: CCN(CCO)CC1=CC=C(C=C1)Br
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol

CAS No.:

Cat. No.: VC13390158

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 2-[(4-bromophenyl)methyl-ethylamino]ethanol
Standard InChI InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3
Standard InChI Key CVUXUVPJKXIVII-UHFFFAOYSA-N
SMILES CCN(CCO)CC1=CC=C(C=C1)Br
Canonical SMILES CCN(CCO)CC1=CC=C(C=C1)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol belongs to the class of ethanolamine derivatives, featuring a brominated benzyl group linked to an ethylamino-ethanol backbone. Key identifiers include:

  • IUPAC Name: 2-[(4-bromophenyl)methyl-ethylamino]ethanol

  • SMILES: CCN(CCO)CC1=CC=C(C=C1)Br

  • InChIKey: CVUXUVPJKXIVII-UHFFFAOYSA-N

The presence of bromine at the para position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The ethanol moiety enhances solubility in polar solvents, while the ethylamino group contributes to basicity (pKa9.5\text{p}K_a \sim 9.5).

Physicochemical Profile

Critical physical properties are summarized below:

PropertyValueSource
Molecular Weight258.15 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point330.1 \pm 22.0 \, ^\circ\text{C}
Flash Point153.5 \pm 22.3 \, ^\circ\text{C}
LogP (Partition Coefficient)3.03
Vapor Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25°C

The compound’s moderate lipophilicity (LogP=3.03\text{LogP} = 3.03) suggests balanced membrane permeability, a trait relevant to drug design . Its low vapor pressure indicates limited volatility under ambient conditions .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Selectivity: Avoiding over-alkylation or byproduct formation during the ethylamine reaction.

  • Purification: Separating the product from unreacted starting materials, necessitating techniques like column chromatography or recrystallization.

Structural Analysis and Spectral Characterization

Crystallographic Insights

Although no crystal structure data exists for 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol, related brominated compounds exhibit planar aromatic rings and hydrogen-bonding networks. For example, ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate crystallizes in a monoclinic system (P21/cP2_1/c) with unit cell parameters a=10.146A˚,b=8.188A˚,c=22.204A˚a = 10.146 \, \text{Å}, b = 8.188 \, \text{Å}, c = 22.204 \, \text{Å} . Such data suggest that bromine’s van der Waals radius (1.85A˚1.85 \, \text{Å}) influences packing efficiency .

Spectroscopic Data

  • NMR: Predicted 1H^1\text{H}-NMR signals include a singlet for the benzyl bromide proton (δ7.37.5\delta \sim 7.3–7.5) and triplets for the ethanolamine protons (δ3.53.7\delta \sim 3.5–3.7).

  • MS: The exact mass (257.041504Da257.041504 \, \text{Da}) corresponds to the molecular formula C11H16BrNO\text{C}_{11}\text{H}_{16}\text{BrNO} .

Future Research Directions

  • Pharmacological Profiling: Screen for activity against GPCRs or ion channels.

  • Synthetic Methodology: Explore catalysts (e.g., Pd/C) to enhance yield and selectivity .

  • Environmental Impact: Assess biodegradation pathways given bromine’s persistence.

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